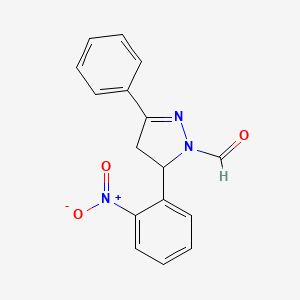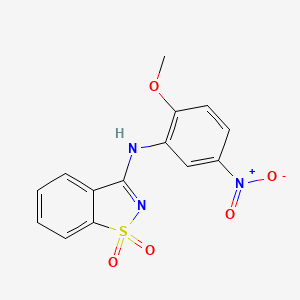![molecular formula C26H36O4P2 B12495607 (R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphino groups attached to a bibenzo[d][1,3]dioxole backbone, provides it with distinct steric and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole typically involves the following steps:
Formation of the Bibenzo[d][1,3]dioxole Backbone: This step involves the cyclization of appropriate precursors to form the bibenzo[d][1,3]dioxole core.
Introduction of Diisopropylphosphino Groups: The diisopropylphosphino groups are introduced via a substitution reaction, often using a suitable phosphine reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Substitution: Reagents such as halides or other electrophiles can be used under mild conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantiomeric purity is required.
Mecanismo De Acción
The mechanism by which ®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole exerts its effects involves its role as a ligand in catalytic processes. The diisopropylphosphino groups coordinate with metal centers, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.
Bis(diphenylphosphino)ethane (DPPE): Another phosphine ligand with different steric and electronic properties.
Tris(diphenylphosphino)methane (TDPM): A phosphine ligand with three phosphine groups, offering different coordination properties.
Uniqueness
®-5,5’-Bis(diisopropylphosphino)-4,4’-bibenzo[d][1,3]dioxole is unique due to its chiral nature and the specific steric and electronic environment provided by the diisopropylphosphino groups. This makes it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.
Propiedades
Fórmula molecular |
C26H36O4P2 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[4-[5-di(propan-2-yl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C26H36O4P2/c1-15(2)31(16(3)4)21-11-9-19-25(29-13-27-19)23(21)24-22(32(17(5)6)18(7)8)12-10-20-26(24)30-14-28-20/h9-12,15-18H,13-14H2,1-8H3 |
Clave InChI |
YRQYSFQEVBXFNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C1=C(C2=C(C=C1)OCO2)C3=C(C=CC4=C3OCO4)P(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
![N,N-diethyl-N'-[2-(trifluoromethyl)benzyl]ethane-1,2-diamine](/img/structure/B12495527.png)
![N-[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12495530.png)
![7-chloro-2-({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12495540.png)
![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![N-(4-bromophenyl)-2-{2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B12495549.png)
![5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B12495562.png)
![4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B12495565.png)

![4-amino-N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B12495570.png)
![2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B12495573.png)
![N-[2-(4-fluorophenyl)ethyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12495574.png)

![3-hydroxy-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495593.png)
